molecular formula C13H13N3O3 B3731018 METHYL 2-[6-OXO-2-(PHENYLAMINO)-1,6-DIHYDROPYRIMIDIN-4-YL]ACETATE

METHYL 2-[6-OXO-2-(PHENYLAMINO)-1,6-DIHYDROPYRIMIDIN-4-YL]ACETATE

Cat. No.: B3731018
M. Wt: 259.26 g/mol
InChI Key: BAYOATOJYCPACP-UHFFFAOYSA-N
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Description

METHYL 2-[6-OXO-2-(PHENYLAMINO)-1,6-DIHYDROPYRIMIDIN-4-YL]ACETATE is a heterocyclic compound that belongs to the class of dihydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[6-OXO-2-(PHENYLAMINO)-1,6-DIHYDROPYRIMIDIN-4-YL]ACETATE typically involves the reaction of phenylamine with a suitable dihydropyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[6-OXO-2-(PHENYLAMINO)-1,6-DIHYDROPYRIMIDIN-4-YL]ACETATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include various substituted dihydropyrimidines, oxo derivatives, and other heterocyclic compounds that exhibit unique chemical and biological properties .

Scientific Research Applications

METHYL 2-[6-OXO-2-(PHENYLAMINO)-1,6-DIHYDROPYRIMIDIN-4-YL]ACETATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 2-[6-OXO-2-(PHENYLAMINO)-1,6-DIHYDROPYRIMIDIN-4-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 2-[6-OXO-2-(PHENYLAMINO)-1,6-DIHYDROPYRIMIDIN-4-YL]ACETATE include:

Uniqueness

What sets this compound apart is its unique dihydropyrimidine structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines .

Properties

IUPAC Name

methyl 2-(2-anilino-6-oxo-1H-pyrimidin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-12(18)8-10-7-11(17)16-13(15-10)14-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYOATOJYCPACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)NC(=N1)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL 2-[6-OXO-2-(PHENYLAMINO)-1,6-DIHYDROPYRIMIDIN-4-YL]ACETATE
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METHYL 2-[6-OXO-2-(PHENYLAMINO)-1,6-DIHYDROPYRIMIDIN-4-YL]ACETATE
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METHYL 2-[6-OXO-2-(PHENYLAMINO)-1,6-DIHYDROPYRIMIDIN-4-YL]ACETATE
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METHYL 2-[6-OXO-2-(PHENYLAMINO)-1,6-DIHYDROPYRIMIDIN-4-YL]ACETATE
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METHYL 2-[6-OXO-2-(PHENYLAMINO)-1,6-DIHYDROPYRIMIDIN-4-YL]ACETATE

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